3-Benzyl-2-methylphenol
Description
Nomenclature and Structural Elucidation in Complex Molecular Systems
The systematic identification of a molecule is fundamental to chemical science. The compound with the CAS Number 31040-76-3 is designated under IUPAC nomenclature as 3-Benzyl-2-methylphenol . molaid.comarctomsci.com This name precisely describes its structure: a phenol (B47542) ring with a hydroxyl (-OH) group defining position 1, a methyl (-CH3) group at position 2, and a benzyl (B1604629) (-CH2C6H5) group at position 3.
The presence of multiple substituents on the benzene (B151609) ring leads to various structural isomers, each potentially possessing distinct physical and chemical properties. A comparison of this compound with its isomers highlights the importance of precise structural characterization.
Table 1: Physicochemical Identifiers for this compound and Its Isomers An interactive data table. Click on headers to sort.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 31040-76-3 molaid.comarctomsci.com | C₁₄H₁₄O molaid.com | 198.26 molaid.com |
| 2-Benzyl-4-methylphenol | 716-96-1 nih.gov | C₁₄H₁₄O nih.gov | 198.26 nih.gov |
| 4-Benzyl-2-methylphenol | 5415-04-3 chemsrc.com | C₁₄H₁₄O chemsrc.com | 198.26 chemsrc.com |
Structural elucidation of such compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy for this compound would be expected to show distinct signals for the aromatic protons on both rings, a singlet for the benzylic methylene (B1212753) protons, a singlet for the methyl protons, and a broad singlet for the phenolic hydroxyl proton. ¹³C NMR would similarly provide unique signals for each carbon atom in the molecule, confirming the substitution pattern. For instance, in the related isomer 2-Benzyl-6-methyl-phenol, the ¹H NMR spectrum (in DMSO-d₆) shows the phenolic proton as a singlet at 8.33 ppm, the aromatic protons as a multiplet between 6.66-7.27 ppm, the benzylic protons as a singlet at 3.90 ppm, and the methyl protons as a singlet at 2.16 ppm. ccspublishing.org.cn
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Sharp peaks corresponding to C-H stretching of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (m/z ≈ 198), with characteristic fragmentation patterns, likely involving the loss of the benzyl group or cleavage of the benzyl-phenol bond. nih.gov
Strategic Importance in Organic Synthesis and Chemical Research
Substituted phenols like this compound are valuable building blocks in organic synthesis. Their preparation and use highlight several key strategic concepts in chemical research.
Synthetic Strategies: The synthesis of benzylated phenols can be approached through several established methods. A primary route is the Friedel-Crafts alkylation , where a phenol derivative (like o-cresol) reacts with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst. chemsrc.com However, this method can sometimes lead to mixtures of ortho- and para-substituted products.
Another valuable method is the rearrangement of benzyl aryl ethers . This approach involves the initial formation of a benzyl ether from the corresponding phenol, which is then rearranged to the alkylated phenol, often catalyzed by an acid like polyphosphoric acid. ccspublishing.org.cn This can offer better regioselectivity in some cases. For example, the synthesis of various benzyl phenols has been achieved with yields ranging from 20% to 68% using this rearrangement strategy. ccspublishing.org.cn
The benzyl group also serves as a crucial protecting group in multi-step syntheses due to its relative stability under various conditions and its susceptibility to removal by hydrogenolysis. orgsyn.org A synthetic sequence might involve protecting a phenolic hydroxyl as a benzyl ether, performing reactions on other parts of the molecule, and then deprotecting to restore the phenol. google.com
Research Applications: While specific applications for this compound are not widely documented, the structural class of sterically hindered or substituted phenols is of significant interest.
Antioxidants : Phenolic compounds are well-known radical scavengers. The presence of alkyl and benzyl groups near the hydroxyl group can enhance antioxidant activity and stability, making them useful as stabilizers in polymers and other materials.
Chemical Intermediates : These molecules serve as precursors for more complex structures. The phenolic hydroxyl and the aromatic rings can be further functionalized to build diverse molecular architectures for applications in materials science and medicinal chemistry. For example, related structures like 2-benzyl-4-chlorophenol (B1669242) are used in disinfectant formulations. basicmedicalkey.com
Review of Related Phenolic Compounds and Benzyl Derivatives in Academic Literature
The significance of this compound can be understood by examining its constituent chemical families: phenolic compounds and benzyl derivatives.
Phenolic Compounds: Phenols are a cornerstone of industrial and academic chemistry. The simplest member, phenol, and its methylated derivatives, the cresols (methylphenols), are produced on a massive scale from sources like coal tar. wikipedia.org There are three isomers of cresol (B1669610): ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). wikipedia.orgwikipedia.orgvedantu.com These simple phenols are precursors to a vast array of products, including polymers, pharmaceuticals, and agrochemicals. wikipedia.org
More complex substituted phenols are continually being developed for specific functions. For instance, halogenated phenols like 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol) and 2-benzyl-4-chlorophenol have been developed for their potent antimicrobial properties. basicmedicalkey.com The introduction of bulky alkyl or aryl groups can dramatically alter the properties of the parent phenol, a strategy widely employed in designing specialized chemicals. basicmedicalkey.com Advanced spectroscopic studies, such as anion photoelectron spectroscopy of deprotonated cresols, provide deep insight into their electronic structure and acidity, which underpins their reactivity. aip.org
Table 2: Properties of Cresol Isomers An interactive data table. Click on headers to sort.
| Compound Name | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| o-Cresol (B1677501) | 2-Methylphenol wikipedia.org | 95-48-7 wikipedia.org | 29.8 wikipedia.org | 191 stenutz.eu |
| m-Cresol (B1676322) | 3-Methylphenol vedantu.com | 108-39-4 wikipedia.org | 11.8 wikipedia.org | 202 |
Benzyl Derivatives: The benzyl group is a ubiquitous functional group in organic chemistry, valued for its role in synthesis and for the properties it imparts to molecules. wisdomlib.org Benzyl derivatives are central to numerous synthetic transformations and are integral components of many biologically active compounds.
Academic literature showcases the versatility of benzyl derivatives:
In medicinal chemistry, new families of benzyl derivatives of benzothiadiazine 2,2-dioxides have been synthesized and identified as the first inhibitors of the phosphodiesterase 7 (PDE7) enzyme, making them potential leads for treating T-cell-dependent disorders. nih.gov
In synthetic methodology, 2-alkynyl benzyl azide (B81097) derivatives are used as versatile substrates for transition-metal-catalyzed reactions to produce valuable nitrogen-containing heterocyclic structures like indoles and quinolines. rsc.org
The synthesis of 5-benzyl-1,3,4-thiadiazole derivatives has been explored for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease research. researchgate.net
These examples demonstrate that the incorporation of a benzyl group is a key strategy for creating novel molecules with specific and valuable functions, placing this compound within a class of compounds of high strategic importance to chemical research.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABHBWUNQRWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31040-76-3 | |
| Record name | 3-benzyl-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Benzyl 2 Methylphenol and Analogs
Alkylation Strategies for Phenols and Cresol (B1669610) Derivatives
Alkylation of phenols and their derivatives, such as cresols, is a fundamental process for producing a variety of important chemicals. cas.cz The introduction of an alkyl group, in this case, a benzyl (B1604629) group, can occur at either the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation). researchgate.net The desired product, 3-benzyl-2-methylphenol, is a result of C-alkylation.
Benzylation of Methylphenols via Electrophilic Aromatic Substitution
The most direct route for the benzylation of methylphenols is through electrophilic aromatic substitution (EAS). minia.edu.eg In this type of reaction, an electrophile attacks the electron-rich aromatic ring of the methylphenol. uomustansiriyah.edu.iq The Friedel-Crafts reaction is a classic example of EAS, where an alkyl halide, in this case benzyl chloride, reacts with the aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). minia.edu.eguomustansiriyah.edu.iq The catalyst assists in the formation of a benzyl carbocation, which then acts as the electrophile. uomustansiriyah.edu.iq
The hydroxyl (-OH) and methyl (-CH₃) groups already present on the cresol ring are activating groups, meaning they increase the ring's reactivity towards electrophilic attack and direct the incoming electrophile to specific positions. uomustansiriyah.edu.iq The -OH group is a more powerful activator than the -CH₃ group. uomustansiriyah.edu.iq Both are ortho-, para-directing, meaning they direct the incoming benzyl group to the positions adjacent (ortho) and opposite (para) to themselves. In the case of 2-methylphenol (o-cresol), the potential sites for benzylation are positions 3, 4, 5, and 6. The interplay between the directing effects of the hydroxyl and methyl groups, along with steric hindrance, will determine the final regioselectivity of the benzylation.
Regioselective Alkylation in the Presence of Activating Groups
Achieving regioselectivity in the alkylation of phenols is crucial for synthesizing a specific isomer like this compound. The presence of activating groups like hydroxyl and methyl on the aromatic ring significantly influences the position of the incoming benzyl group. rsc.org Generally, electron-donating groups (EDGs) on the phenol (B47542) enhance the yield of alkylated products. rsc.org
For instance, in the alkylation of m-cresol (B1676322) with methanol, the methyl group's directing effect and steric hindrance favor the formation of 2,5-dimethylphenol. chesci.com Similarly, in the context of producing this compound from 2-methylphenol, the hydroxyl group at position 1 and the methyl group at position 2 will direct the incoming benzyl group. The hydroxyl group strongly directs to the ortho (position 6) and para (position 4) positions. The methyl group also directs to its ortho (position 3) and para (position 5) positions. The formation of this compound would be favored by the directing effect of the methyl group to its ortho position. However, the powerful directing effect of the hydroxyl group to positions 4 and 6 often leads to a mixture of products.
Recent advancements have focused on developing catalysts and reaction conditions that offer greater control over regioselectivity. For example, hexafluoroisopropanol (HFIP) has been used to promote highly para-selective Friedel-Crafts alkylation of phenols. rsc.org It is believed that HFIP acts as a weak Lewis acid and coordinates with the phenol through hydrogen bonding, increasing steric hindrance around the hydroxyl group and favoring para-alkylation. rsc.org
Role of Catalysts and Reaction Conditions in Direct Benzylation
The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of direct benzylation of phenols. Traditional Friedel-Crafts alkylation often uses Lewis acids like AlCl₃, but these can suffer from drawbacks such as low regioselectivity and harsh reaction conditions. rsc.orgresearchgate.net
A variety of alternative catalysts have been explored. Zeolites, such as H-ZSM-5 and H-MCM-22, have been used for the alkylation of phenol and m-cresol. cas.cz These solid acid catalysts can offer shape selectivity, influencing the isomer distribution of the products. cas.cz For example, in the methylation of phenol, H-MCM-22 showed high selectivity towards p-cresol (B1678582). cas.cz Other catalytic systems include ferrospinels for the vapor-phase alkylation of m-cresol chesci.com and various metal catalysts.
Ruthenium-based catalysts have been employed for the ortho-selective alkylation of phenols with alcohols. organic-chemistry.org Gold catalysts have also been shown to be effective for the para-alkylation of phenols with benzylic alcohols. rsc.org Phosphorous acid has been utilized for the selective ortho-, meta-, or para-alkylation of phenols with alkenes, offering excellent regioselectivity and suppression of overalkylation. acs.org The reaction temperature is also a critical parameter; for example, in the vapor-phase alkylation of m-cresol, increasing the temperature increases conversion but can decrease the selectivity for the desired product due to subsequent reactions. chesci.com
| Catalyst System | Reactants | Key Features |
| Lewis Acids (e.g., AlCl₃) | Methylphenol, Benzyl Halide | Traditional method for electrophilic aromatic substitution. minia.edu.eguomustansiriyah.edu.iq |
| Zeolites (e.g., H-ZSM-5) | Phenol/Cresol, Alkylating Agent | Offers shape selectivity, influencing isomer distribution. cas.cz |
| Ferrospinels | m-Cresol, Methanol | Used in vapor-phase alkylation. chesci.com |
| Ruthenium Complexes | Phenol, Alcohol | Promotes ortho-selective alkylation. organic-chemistry.org |
| Gold Catalysts | Phenol, Benzylic Alcohol | Can favor para-alkylation. rsc.org |
| Phosphorous Acid | Phenol, Alkene | Provides excellent regioselectivity for ortho-, meta-, or para-alkylation. acs.org |
Rearrangement Reactions Leading to Benzylphenol Structures
An alternative synthetic route to benzylphenols involves the rearrangement of benzyl aryl ethers. This approach can offer different regioselectivity compared to direct alkylation methods.
Acid-Catalyzed Benzyl Aryl Ether Rearrangements
Benzyl aryl ethers can undergo rearrangement to form C-benzylated phenols under acidic conditions. researchgate.netccspublishing.org.cn This reaction, often catalyzed by acids like polyphosphoric acid (PPA), involves the migration of the benzyl group from the oxygen atom to the aromatic ring. ccspublishing.org.cnsioc-journal.cn The regioselectivity of this rearrangement is influenced by the directing effects of substituents on both the phenolic and benzyl moieties. ccspublishing.org.cn
A systematic study on PPA-catalyzed rearrangement of benzyl aryl ethers showed that electron-donating groups on the phenolic ring generally have a positive influence on the rearrangement, while electron-withdrawing groups tend to decelerate it. ccspublishing.org.cn The reaction temperature and time are also critical parameters that need to be optimized to achieve good yields of the rearranged product. ccspublishing.org.cn For instance, the rearrangement of benzyl 2-methylphenyl ether would be a potential route to synthesize benzyl-2-methylphenols. The reaction of 2-benzyl-6-methyl-phenol has been reported with a 60% yield at 15 °C over 15 hours. ccspublishing.org.cn
| Acid Catalyst | Substrate | Product(s) | Yield | Reference |
| Polyphosphoric Acid | Benzyl 2-methylphenyl ether | 2-Benzyl-6-methyl-phenol | 60% | ccspublishing.org.cn |
| Polyphosphoric Acid | Benzyl 2-methylphenyl ether | 4-Benzyl-6-methyl-phenol | 23% | ccspublishing.org.cn |
Palladium-Catalyzed Regioselective C-Benzylation via Rearrangement
Palladium catalysts have been developed for the regioselective C-benzylation of various aromatic compounds through rearrangement reactions. chemistryviews.orgnih.gov While much of the reported research focuses on the synthesis of benzyl-substituted anilines chemistryviews.orgnih.gov, the principles can be extended to phenols. These reactions often proceed with high regioselectivity, providing either para or ortho benzylated products without the need for a ligand in some cases. nih.gov
Palladium-catalyzed reactions can also be used for the direct benzylation of phenols under neutral conditions, using benzyl carbonates as the benzylating agent. organic-chemistry.org This method avoids the need for strong bases or harsh conditions often associated with traditional alkylations. organic-chemistry.org Furthermore, palladium catalysis has been successfully applied to the C3-benzylation of indoles, demonstrating its utility in creating C-C bonds at specific positions on heterocyclic rings. nih.gov The development of palladium-catalyzed rearrangement reactions for the specific synthesis of this compound from a suitable precursor, such as a substituted benzyl aryl ether, represents a promising area for future research.
Alkylation of Cresol Salts and Related Rearrangement Products
The direct benzylation of o-cresol (B1677501) sodium salt with benzyl bromide can yield a mixture of products. For instance, a reaction might produce 2-benzyl-6-methylphenol (B74232) and o-cresyl benzyl ether, along with unreacted o-cresol. acs.org The formation of both C-alkylated and O-alkylated products highlights the competitive nature of these reaction pathways.
A significant related reaction is the Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. lscollege.ac.in While traditionally used for acyl group migration, a similar rearrangement of benzyl aryl ethers can be employed to synthesize benzylphenols. ccspublishing.org.cn For example, benzyl aryl ethers can undergo rearrangement catalyzed by polyphosphoric acid to yield various benzylphenol isomers. ccspublishing.org.cn The reaction temperature and substrate structure can influence the product distribution. For instance, the rearrangement of o-cresyl benzyl ether can yield a mixture of ortho- and para-benzylated phenols.
The reaction conditions play a crucial role in directing the outcome of these reactions. Temperature, solvent, and the nature of the catalyst can all affect the ratio of O-alkylation to C-alkylation, as well as the regioselectivity of the C-alkylation. lscollege.ac.in For example, in the Fries rearrangement, lower temperatures often favor the para-substituted product, while higher temperatures favor the ortho-isomer due to thermodynamic versus kinetic control. lscollege.ac.in
Table 1: Products from the Benzylation of o-Cresol Sodium Salt
| Product | Type of Product | Typical Yield (based on unrecovered starting material) | Reference |
|---|---|---|---|
| 2-Benzyl-6-methylphenol | C-Alkylation Product | 28% | acs.org |
| o-Cresyl benzyl ether | O-Alkylation Product | 28% | acs.org |
| 6-Benzyl-6-methylcyclohexa-2,4-dienone | Rearrangement/Side Product | 11% | acs.org |
Advanced Synthetic Approaches and Chemo- and Regioselectivity
To overcome the selectivity challenges associated with classical alkylation methods, more advanced synthetic strategies have been developed. These approaches often offer greater control over the reaction outcome, leading to higher yields of the desired isomer and minimizing side products.
Multicomponent Reactions Incorporating Benzyl and Phenolic Moieties
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgbeilstein-journals.org This approach offers high atom economy and efficiency. beilstein-journals.org Several named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, have been widely studied and applied. scielo.br In the context of benzylphenol synthesis, MCRs can be designed to incorporate both a phenolic unit and a benzyl group into the final product with high regioselectivity. For instance, a regioselective multicomponent synthesis of 2,4,6-trisubstituted phenols has been developed using Fischer alkynyl carbene complexes, which can react with terminal alkynes in a cascade process. researchgate.net While not directly producing this compound, this methodology demonstrates the potential of MCRs for constructing highly substituted phenolic compounds. The Bargellini reaction, another classic MCR, involves the reaction of a phenol, chloroform, and a ketone to produce α-aryloxy-carboxylic acids, showcasing the incorporation of phenolic moieties in a multicomponent setup. encyclopedia.pubmdpi.com
Synthesis via Organometallic Catalysis
Organometallic catalysis provides a versatile and highly selective avenue for the synthesis of substituted phenols. scielo.brnih.gov Transition metal catalysts can facilitate a variety of C-C bond-forming reactions, including the benzylation of phenols. These methods often proceed under milder conditions and with higher selectivity than traditional methods.
One notable approach involves the insertion of nitrous oxide (N₂O) into a nickel-carbon bond, providing a novel method for the synthesis of phenols from aryl halides. nih.gov This strategy utilizes an electrophilic oxygen atom source and allows for the formation of C-O bonds under mild conditions. nih.gov While this specific example focuses on phenol synthesis from aryl halides, the principles of organometallic catalysis can be extended to the targeted synthesis of benzylphenols. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used for the formation of C-C bonds and could be adapted for the synthesis of benzylphenols from appropriate precursors.
The choice of ligand in an organometallic catalyst is crucial for controlling the selectivity of the reaction. tdx.cat Sterically demanding or electronically modified ligands can influence the coordination of the substrates to the metal center, thereby directing the regiochemical outcome of the reaction.
Stereochemical Considerations in Benzylphenol Synthesis
When the benzylphenol product contains stereocenters, controlling the stereochemistry of the synthesis becomes a critical consideration. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through various strategies, including the use of a chiral pool of starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch
In the context of benzylphenol synthesis, if the benzyl group or the phenol ring contains substituents that create a chiral center, stereoselective methods are necessary to control the absolute configuration of the product. For instance, the enantioselective synthesis of 3,4-dihydrocoumarin derivatives from 2-benzylphenol (B1197477) derivatives has been achieved using an organocatalyst, demonstrating the potential for controlling stereochemistry in reactions involving benzylphenols. researchgate.net The stereochemical outcome of a reaction is determined by the reaction mechanism and the nature of the catalyst or reagents used. In stereospecific reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product. ethz.ch
Chemical Transformations and Reaction Mechanisms of 3 Benzyl 2 Methylphenol
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3-benzyl-2-methylphenol is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the hydroxyl, methyl, and benzyl (B1604629) groups. researchgate.netchemistrysteps.comstudymind.co.uk The positions for substitution are determined by the directing influence of these groups and steric hindrance.
-OH group (at C1): Strongly activating; directs ortho (C2, C6) and para (C4).
-CH₃ group (at C2): Activating; directs ortho (C1, C3) and para (C6).
-CH₂Ph group (at C3): Activating; directs ortho (C2, C4) and para (C6).
Considering the existing substitutions, the available positions for an incoming electrophile are C4, C5, and C6. The concerted directing effects strongly favor substitution at positions C4 and C6. Position C5 is meta to all three groups and is therefore electronically disfavored. Position C2 is blocked by the methyl group, and positions C1 and C3 are blocked by the hydroxyl and benzyl groups, respectively. Therefore, electrophilic attack will predominantly occur at the C4 and C6 positions.
Halogenation and nitration are classic electrophilic aromatic substitution reactions. Phenols are highly reactive towards these substitutions, often not requiring a Lewis acid catalyst for halogenation. researchgate.netchemistrysteps.com
Halogenation: The reaction of this compound with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly. Due to the high activation of the ring, monohalogenation can be achieved by using a non-polar solvent and controlling the stoichiometry of the halogen. mlsu.ac.in The substitution will occur at the C4 and C6 positions. The distribution of the resulting isomers, 3-benzyl-6-halo-2-methylphenol and 3-benzyl-4-halo-2-methylphenol, will be influenced by steric hindrance. The C6 position is sterically less hindered than the C4 position, which is flanked by the benzyl group. Thus, the C6-halogenated product is likely to be the major isomer.
Nitration: Nitration of phenols can be achieved using dilute nitric acid to yield mononitro products. researchgate.net For this compound, nitration is predicted to yield a mixture of 3-benzyl-2-methyl-6-nitrophenol and 3-benzyl-2-methyl-4-nitrophenol. The -OH group is the most powerful activating group and will direct the incoming nitro group to the available ortho (C6) and para (C4) positions. nih.govmasterorganicchemistry.com Similar to halogenation, steric factors are likely to favor the formation of the 6-nitro isomer. Using harsher conditions, such as concentrated nitric acid, could lead to dinitration or oxidative degradation. researchgate.net
| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |
| Bromination | Br₂ in CCl₄ | 3-Benzyl-6-bromo-2-methylphenol | 3-Benzyl-4-bromo-2-methylphenol |
| Chlorination | Cl₂ in CH₂Cl₂ | 3-Benzyl-6-chloro-2-methylphenol | 3-Benzyl-4-chloro-2-methylphenol |
| Nitration | Dilute HNO₃ | 3-Benzyl-2-methyl-6-nitrophenol | 3-Benzyl-2-methyl-4-nitrophenol |
Acylation: The Friedel-Crafts acylation of phenols can be complex as the phenolic oxygen can compete with the aromatic ring for the acylating agent, leading to O-acylation (esterification). However, under specific conditions, C-acylation can be achieved, often favoring the ortho position to the hydroxyl group (a reaction known as the Fries rearrangement if starting from the ester). For sterically hindered phenols, direct C-acylation can be challenging. semanticscholar.orgrsc.org In the case of this compound, acylation with an acyl chloride and a Lewis acid like AlCl₃ would likely be directed to the C6 position, the most accessible and activated site, to yield 5-benzyl-2-hydroxy-3-methylacetophenone.
Sulfonation: The sulfonation of phenols is typically reversible and the product distribution is often temperature-dependent. mlsu.ac.inmlsu.ac.in Reaction with concentrated sulfuric acid at lower temperatures tends to favor the formation of the ortho-sulfonated product, while higher temperatures favor the more thermodynamically stable para-isomer. For this compound, sulfonation at low temperature would be expected to yield 4-benzyl-3-methyl-2-hydroxybenzenesulfonic acid (substitution at C6), whereas at higher temperatures, a mixture containing 6-benzyl-5-methyl-4-hydroxybenzenesulfonic acid (substitution at C4) might be formed.
Halogenation and Nitration Patterns on the Aromatic Ring
Phenolic Hydroxyl Group Reactivity
The hydroxyl group of this compound exhibits reactivity typical of phenols, including etherification, esterification, and oxidation.
Etherification: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the phenol (B47542) with a strong base (e.g., sodium hydride, NaH) to form the corresponding phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide. The steric hindrance around the hydroxyl group in this compound, provided by the ortho-methyl group, does not typically prevent this reaction.
Esterification: Phenols can be esterified by reacting them with acid chlorides or acid anhydrides. studymind.co.uk Due to the steric hindrance from the ortho-methyl group, the reaction rate may be slower compared to unhindered phenols. For particularly hindered substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed to facilitate the reaction with carboxylic acids. rsc.orgresearchgate.net
| Reaction | Reagent 1 | Reagent 2 | Product Type |
| Etherification | 1. NaH | 2. CH₃I | Methyl Ether |
| Esterification | Acetyl chloride | Pyridine | Acetate Ester |
| Steglich Esterification | Carboxylic Acid (R-COOH) | DCC, DMAP | Ester |
Hindered phenols are susceptible to oxidation, often proceeding through a phenoxyl radical intermediate. rsc.org Depending on the oxidant and reaction conditions, different products can be formed.
With strong oxidizing agents like chromic acid, phenols can be oxidized to quinones. chemistrysteps.com For this compound, oxidation could potentially lead to a substituted para-benzoquinone, although this would require cleavage of the benzyl or methyl group under harsh conditions. A more likely pathway for hindered phenols is oxidative coupling. The initially formed phenoxyl radical is stabilized by resonance and can dimerize. For 2,6-disubstituted phenols, oxidation often leads to the formation of diphenoquinones. rsc.org In the case of this compound, oxidation could lead to complex polymeric materials or C-C coupled dimers through the reactive C4 and C6 positions.
Etherification and Esterification Reactions
Benzyl Group Reactivity and Transformations
The benzyl group possesses a reactive methylene (B1212753) (-CH₂-) position, known as the benzylic position, which is susceptible to radical and oxidative transformations. wikipedia.org
Benzylic Halogenation: The benzylic hydrogens can be selectively replaced by halogens, typically bromine, using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). This is known as the Wohl-Ziegler reaction. masterorganicchemistry.com This would convert this compound into 3-(bromophenylmethyl)-2-methylphenol. The phenolic -OH group is generally stable under these conditions, but its presence might influence the reaction's efficiency.
Benzylic Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) or, with more potent oxidizing agents, to a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can oxidize the benzyl group to a carboxylic acid, yielding 3-carboxy-2-methylphenol, although these harsh conditions might also affect other parts of the molecule. organic-chemistry.orgmsu.edu Milder, more selective methods for benzylic oxidation to the ketone (forming 3-benzoyl-2-methylphenol) are also known. researchgate.net
Side-Chain Functionalization and Derivatization
The benzyl group in this compound offers a site for various functionalization reactions. These transformations allow for the introduction of new chemical moieties, leading to a diverse library of derivative compounds.
Derivatization Reactions:
Derivatization is a key strategy for modifying the properties of phenolic compounds. mdpi.com For phenols, this often involves reactions of the hydroxyl group or the aromatic ring. nih.gov Common derivatization techniques include:
Etherification and Esterification: The phenolic hydroxyl group can be readily converted into ethers or esters. nih.gov
Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form silyl (B83357) ethers, which can be useful for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). mdpi.comtcichemicals.com
Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method is used to form pentafluorobenzyl ethers, which are suitable for analysis by gas chromatography with electron capture detection (GC/ECD). settek.com
Nitration: The aromatic ring can undergo nitration, introducing nitro groups that can be further modified. nih.govcanada.ca
A study on the derivatization of benzyl halides for analytical purposes highlights the use of nucleophilic reagents to create derivatives with improved detection characteristics. rsc.org While this study focuses on benzyl halides, the principles of creating derivatives for enhanced analysis are broadly applicable.
The table below summarizes common derivatization strategies applicable to phenols.
| Derivatization Strategy | Reagent Example | Functional Group Formed |
| Silylation | BSTFA | Trimethylsilyl ether |
| Acylation | Acetic Anhydride | Acetate ester |
| Alkylation | Benzyl Bromide | Benzyl ether |
| Pentafluorobenzylation | PFBBr | Pentafluorobenzyl ether |
Oxidative Cleavage and Hydrogenation Studies
Oxidative Cleavage:
The benzylic C-C or C-H bonds in molecules like this compound can be susceptible to oxidative cleavage. This process can break down the molecule into smaller fragments, such as aldehydes, ketones, or carboxylic acids. For instance, the oxidation of benzylic methylenes to ketones is a common transformation. nih.gov Studies on benzylic ethers have shown that they can be oxidatively cleaved to yield aromatic aldehydes and alcohols. organic-chemistry.org The mechanism often involves the formation of a benzylic radical or cation intermediate. organic-chemistry.orgnih.gov
Manganese oxide-catalyzed tandem oxidative cleavage/ammoxidation has been reported for the conversion of unsaturated hydrocarbons into amides, demonstrating the cleavage of C-C bonds under oxidative conditions. nih.govacs.org Similarly, the oxidative cleavage of C-N bonds in benzylamines has been studied, which can lead to the formation of benzonitriles. researchgate.net These studies, while not directly on this compound, provide insight into the types of oxidative reactions that benzylic compounds can undergo.
Hydrogenation:
Hydrogenation is a process that typically involves the addition of hydrogen across double bonds or the cleavage of certain single bonds. In the context of this compound, hydrogenation could potentially affect the aromatic rings or lead to the cleavage of the benzyl-phenol bond (hydrogenolysis). For example, the hydrogenation of phenols can lead to the formation of cyclohexyl derivatives. nih.gov A study on the hydrogenation of vanillyl alcohol, a substituted benzyl alcohol, noted that hydrogenolysis was a competing side reaction. acs.org The choice of catalyst is crucial in directing the outcome of hydrogenation reactions.
Mechanistic Investigations of Complex Reactions
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies.
Kinetic Studies of Oxidative Cross-Coupling Reactions Involving Phenols
Oxidative cross-coupling reactions are powerful tools for forming C-C and C-X (where X is a heteroatom) bonds. Kinetic studies of these reactions provide valuable information about the reaction mechanism, including the rate-determining step and the nature of the active catalytic species.
A comprehensive kinetic investigation of the FeCl3-catalyzed oxidative cross-coupling reaction between phenols and 2-aminonaphthalene derivatives revealed a catalytic cycle involving a ternary complex of iron, the phenol, and the aminonaphthalene. acs.org The study found that the reaction rate was dependent on the concentrations of the phenol, the oxidant, and the iron catalyst. acs.org Such studies are crucial for optimizing reaction conditions and expanding the scope of the reaction. The general mechanism for iron-catalyzed oxidative coupling of phenols involves the formation of a high-valent iron-phenolate complex, generation of a ligated phenoxyl radical, and subsequent coupling with a nucleophile. acs.org
C-C Coupling and C-C Bond Activation Processes (e.g., Methylene Transfer)
The formation of the benzyl-phenol bond in this compound is a C-C coupling process. The synthesis of such compounds can be achieved through various methods, including Friedel-Crafts type alkylations. rsc.org
Recent advances in C-H activation have enabled the direct coupling of C-H bonds to form C-C bonds, offering a more atom-economical approach. nih.govchemrxiv.org For instance, palladium-catalyzed intramolecular oxidative coupling between unactivated aliphatic C-H and aryl C-H bonds has been developed to construct fused cyclic systems. chemrxiv.org The direct coupling of benzenes with aliphatic hydrocarbons has also been achieved using an iron halide-promoted photochemical system. nih.gov
The synthesis of 3-benzyl-benzo nih.govsmolecule.comimidazo[2,1-b]thiazoles has been reported via cascade nucleophilic attack/addition cyclization and C-H bond activation reactions. nih.gov These advanced methods highlight the ongoing development of efficient C-C bond-forming reactions.
The following table presents examples of C-C bond forming reactions.
| Reaction Type | Catalyst/Promoter | Key Transformation |
| Friedel-Crafts Alkylation | Acid Catalyst | Alkylation of an aromatic ring |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Coupling of an organoboron compound with an organohalide |
| Oxidative C-H/C-H Coupling | Iron or Palladium Catalyst | Direct coupling of two C-H bonds |
Catalytic Reaction Cycles in Benzylphenol Synthesis and Transformation
Catalytic cycles provide a detailed, step-by-step description of how a catalyst facilitates a chemical transformation. Understanding these cycles is fundamental to catalyst design and reaction optimization.
In the context of benzylphenol synthesis, a catalytic cycle for a Friedel-Crafts alkylation would involve the activation of the benzylating agent by the catalyst, followed by electrophilic attack on the phenol, and finally, regeneration of the catalyst.
For transformations of benzylphenols, such as oxidative coupling, the catalytic cycle often involves the formation of a metal-phenolate complex, followed by an oxidation step to generate a reactive intermediate (e.g., a phenoxyl radical), which then undergoes the desired coupling reaction. acs.org The catalyst is then regenerated in a final step.
For example, in the rhodium and iridium-mediated C-H and O-H bond activation of Schiff base ligands, the formation of organometallic complexes proceeds via C-H and O-H bond activation, and these complexes can then catalyze reactions like Suzuki-type C-C cross-coupling. frontiersin.org The catalytic cycle for such a reaction would involve steps like oxidative addition, transmetalation, and reductive elimination. nih.gov
The development of sustainable catalytic transformations is an active area of research, with a focus on using earth-abundant metals and environmentally benign reaction conditions.
Derivatives and Structure Activity Relationships in Academic Contexts
Synthesis and Characterization of Novel 3-Benzyl-2-methylphenol Derivatives
The this compound framework, which contains a reactive phenolic hydroxyl group and an aromatic ring system, serves as a versatile starting point for the synthesis of more complex molecules. Researchers have successfully created a variety of derivatives by introducing heterocyclic rings, alkyl and aryl groups, and by incorporating the phenol (B47542) into larger bridged or polymeric structures.
The fusion of heterocyclic rings to the 2-methylphenol core has been a fruitful area of research, yielding compounds with novel chemical properties.
Oxadiazole Derivatives : A significant body of work has been dedicated to the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. One common synthetic route begins with the conversion of a 2-methylphenol derivative, such as ethyl 2-hydroxy-3-methylbenzoate, into 2-hydroxy-3-methylbenzohydrazide. orientjchem.org This hydrazide is a key intermediate that can be cyclized to form a 1,3,4-oxadiazole ring. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields a 6-(5-thio-1,3,4-oxadiazol-2-yl)-2-methylphenol. orientjchem.org Alternatively, the hydrazide can be reacted with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to produce 6-(5-(Aryl)-1,3,4-oxadiazol-2-yl)-2-methylphenol derivatives. orientjchem.orguobaghdad.edu.iq Another method involves the cyclization of N'-substituted benzylidene-2-hydroxy-3-methylbenzohydrazide precursors using bromine in glacial acetic acid. orientjchem.org These synthetic strategies allow for the introduction of a wide range of aryl substituents onto the oxadiazole ring, enabling fine-tuning of the molecule's properties. orientjchem.orguobaghdad.edu.iq
Triazole Derivatives : The synthesis of triazole-containing phenols is often achieved via click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgmdpi.com A general approach involves converting the phenolic hydroxyl group into an azide-containing intermediate. This intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) to form the 1,4-disubstituted 1,2,3-triazole ring. acs.org Another pathway involves starting with a 2-methylphenol derivative containing a thio-1,3,4-oxadiazole ring. This can be reacted with hydrazine (B178648) hydrochloride to form a 4-amino-1,2,4-triazole-3-thione ring fused to the 2-methylphenol structure. uobaghdad.edu.iq This triazole derivative then serves as a platform for creating further fused heterocyclic systems. uobaghdad.edu.iq
Benzoxazine (B1645224) Derivatives : Benzoxazines are formed through the Mannich condensation of a phenol, a primary amine, and an aldehyde. chemijournal.comijstr.orgmdpi.com For a phenol like this compound, the reaction would involve condensation with a primary amine and formaldehyde (B43269) (or a formaldehyde equivalent). mdpi.comgoogle.com A stepwise approach has also been reported to allow for more structural diversity. This involves first reacting the phenol (e.g., salicylaldehyde (B1680747) as a model) with a primary amine (like benzyl (B1604629) amine) to form an imine, which is then reduced to a 2-(aminomethyl)phenol (B125469) derivative. chemijournal.com Subsequent cyclization with a second, different aldehyde yields the 2,3-disubstituted 1,3-benzoxazine. chemijournal.commdpi.com This method provides access to a wide array of benzoxazines with various substituents on both the nitrogen and the oxazine (B8389632) ring's C2 position. chemijournal.commdpi.com
Interactive Table 1: Synthesis of Heterocyclic Derivatives from Phenolic Precursors Users can filter by Heterocycle Type or sort by Synthetic Method.
| Heterocycle Type | Starting Phenol Type | Key Reagents | Synthetic Method | Characterization Methods | Reference(s) |
|---|---|---|---|---|---|
| 1,3,4-Oxadiazole | 2-Hydroxy-3-methylbenzohydrazide | Aryl carboxylic acids, POCl₃ | Cyclization/Dehydration | IR, NMR, Mass Spectra | orientjchem.org |
| 1,3,4-Oxadiazole | N'-benzylidene-2-hydroxy-3-methylbenzohydrazide | Bromine, Acetic Acid | Oxidative Cyclization | IR, NMR, Mass Spectra | orientjchem.org |
| 1,2,3-Triazole | Phenolic Azide (B81097) Intermediate | Terminal alkynes, CuSO₄, Sodium Ascorbate | Click Chemistry (CuAAC) | TLC, NMR | acs.org |
| 1,2,4-Triazole | 6-(5-thio-1,3,4-oxadiazol-2-yl)-2-methylphenol | Hydrazine hydrochloride | Ring Transformation | Not specified | uobaghdad.edu.iq |
| 1,3-Benzoxazine | Phenol, Primary Amine | Aldehydes (e.g., Formaldehyde) | Mannich Condensation | FTIR, NMR, Mass Spectra | chemijournal.comijstr.org |
| 1,3-Benzoxazine | 2-(Aminomethyl)phenol derivative | Various Benzaldehydes | Stepwise Cyclization | FTIR, NMR, Mass Spectra | chemijournal.commdpi.com |
Alkylation and arylation reactions further expand the chemical space accessible from the this compound core.
Alkylated Derivatives : Alkylation can be readily achieved at the phenolic oxygen or at other reactive sites introduced in derivative structures. O-alkylation, such as methylation, can be performed using reagents like dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. rsc.org In the case of heterocyclic derivatives, alkylation can occur on the new ring system. For example, 6-(5-thio-1,3,4-oxadiazol-2-yl)-2-methylphenol has been successfully alkylated on the sulfur atom using various alkyl halides (e.g., methyl iodide, ethyl chloroacetate) in DMF with potassium carbonate as a base. orientjchem.org The successful incorporation of the alkyl groups was confirmed by the disappearance of the S-H proton signal in NMR spectra and the appearance of new signals corresponding to the alkyl chain. orientjchem.org
The phenolic nature of this compound makes it a suitable monomer for the creation of larger molecular architectures.
Bridged Systems : Phenols are key starting materials for creating bridged macrocycles like calixarenes. rsc.org The synthesis of such systems often involves the acid-catalyzed condensation of phenolic units with a linking agent, such as formaldehyde or bis(bromomethyl)phenols. rsc.org While not specifically detailed for this compound, the general methodologies suggest its potential use in forming upper rim-bridged calixarene-like structures, where multiple phenol units are linked together to form a rigid, basket-shaped molecule. rsc.org
Polymeric Adducts : Cresols (methylphenols) are known to form polymers with aldehydes like formaldehyde. pttgcgroup.comcanada.ca These reactions produce phenolic resins. Given that this compound is a substituted cresol (B1669610), it can be incorporated into such polymeric chains. The reaction involves the electrophilic substitution of formaldehyde onto the activated phenol ring, leading to methylene-bridged polymer chains. pttgcgroup.com Regulatory documents list various polymers based on the condensation of formaldehyde with different isomers of methylphenol, indicating that this is a common industrial process. canada.ca
Alkylated and Arylated Derivatives
Structure-Activity Relationship (SAR) Studies in Chemical Research
SAR studies aim to connect the specific structural features of a molecule to its chemical reactivity and properties. For this compound derivatives, this involves understanding how the addition of different functional groups alters the molecule's electronic and steric landscape.
The inherent reactivity of the this compound core is dictated by its existing substituents: a hydroxyl group, a methyl group, and a benzyl group. All three are considered activating, ortho-para directing groups for electrophilic aromatic substitution, making the benzene (B151609) ring highly susceptible to further reactions. reb.rwmasterorganicchemistry.com
Modifying this core structure, for instance by adding a 1,3,4-oxadiazole ring, has been shown to directly impact chemical reactivity in the context of biological activity. In one study, the introduction of a hydrazone linkage or a cyclized 1,3,4-oxadiazole ring to the 2-methylphenol core led to compounds with significant antioxidant and antibacterial properties. orientjchem.orguobaghdad.edu.iq The reactivity was further modulated by the nature of the substituent on the appended aryl ring. For example, a derivative with a 4-hydroxyphenyl group (compound 4d in the study) showed strong antioxidant capacity, likely due to the additional phenolic hydroxyl group acting as a hydrogen donor to scavenge free radicals. uobaghdad.edu.iq This demonstrates a clear correlation between structural modification and a specific type of chemical reactivity.
Steric Properties : Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. nih.gov The size of a substituent plays a critical role. For example, the rotational barrier around single bonds can be significantly influenced by the steric bulk of adjacent groups. nih.gov In the context of reactivity, steric hindrance can control which face of a molecule a reagent can approach. In studies of antioxidant coumarin (B35378) derivatives, it was noted that bulky groups near the reactive phenolic hydroxyl could hinder its ability to react with a large radical species, thereby reducing its apparent antioxidant activity. conicet.gov.ar Applying this to this compound, attaching a large, bulky group ortho to the hydroxyl group could sterically shield it, potentially reducing its reactivity in reactions like hydrogen atom transfer.
Interactive Table 2: Influence of Substituent Type on Molecular Properties Users can filter by Property Type or sort by Substituent Class.
| Substituent Class | Example Groups | Effect on Benzene Ring | Impact on HOMO/LUMO Gap | Steric Impact | Reference(s) |
|---|---|---|---|---|---|
| Electron Donating (Activating) | -OH, -CH₃, -OCH₃, -NH₂ | Increases electron density (activates ring for electrophilic attack), Ortho/Para directing | Generally destabilizes frontier orbitals (raises energy) | Varies by size | reb.rwmasterorganicchemistry.com |
| Electron Withdrawing (Deactivating) | -NO₂, -CN, -COOH, -CHO | Decreases electron density (deactivates ring for electrophilic attack), Meta directing | Generally stabilizes frontier orbitals (lowers energy), reduces energy gap | Varies by size | reb.rwmasterorganicchemistry.commdpi.com |
| Halogens (Deactivating) | -F, -Cl, -Br, -I | Withdraws electrons inductively (deactivates), but donates via resonance; Ortho/Para directing | Complex effect, generally lowers orbital energies | Increases with atomic size | masterorganicchemistry.com |
| Bulky Groups | -C(CH₃)₃ (tert-butyl), Phenyl | Electronic effect depends on the group | Electronic effect depends on the group | High steric hindrance, can block reaction sites or restrict bond rotation | nih.govconicet.gov.ar |
Comparative Studies with Isomeric Benzylphenols
The position of the benzyl group on the phenol ring in isomeric benzylphenols significantly influences their chemical and physical properties, as well as their reactivity and biological activity. Academic research has often focused on comparing the ortho-, meta-, and para- isomers, as their relative abundance is highly dependent on the synthetic methodology employed. The steric and electronic effects imparted by the benzyl substituent's location are key to understanding the differences observed among these isomers.
Research Findings on Synthesis and Selectivity
The synthesis of benzylphenol isomers is commonly achieved through two primary routes: the Friedel-Crafts benzylation of phenol or the rearrangement of benzyl phenyl ether. The selectivity towards a specific isomer is a critical aspect of these studies, with reaction conditions playing a pivotal role in determining the final product distribution.
The rearrangement of benzyl phenyl ether, for instance, can yield a mixture of o-benzylphenol, p-benzylphenol, and phenol. niscpr.res.in The choice of catalyst is a determining factor in the regioselectivity of this reaction. The use of certain solid acid catalysts, such as K10-montmorillonite clay and acidic Al³⁺ cation-exchanged clays, has been shown to lead to the exclusive formation of o-benzylphenol. niscpr.res.in In contrast, heating benzyl phenyl ether at 250°C without a catalyst produces a mixture of both ortho- and para-benzylphenols. niscpr.res.in Similarly, photorearrangement also results in a mixture of these two isomers. niscpr.res.in
Studies using phosphotungstic acid as a solid acid catalyst for the intramolecular rearrangement of benzyl phenyl ether have also demonstrated a preference for 2-benzylphenol (B1197477) as the major product, with 4-benzylphenol (B16752) being a side product. ncl.res.in The reaction of phenol with benzyl alcohol in the presence of an activated alumina (B75360) catalyst can be controlled to produce o-benzylphenol with high selectivity, particularly when the reaction is conducted in the liquid phase. google.com Conducting the process in the vapor phase tends to produce a mixture including m-benzylphenol and p-benzylphenol. google.com
The following table summarizes the product distribution from the rearrangement of benzyl phenyl ether under various catalytic conditions.
Table 1: Catalyst Influence on Product Selectivity in Benzyl Phenyl Ether Rearrangement
| Catalyst | Reaction Time (hr) | Conversion (%) | o-Benzylphenol (%) | p-Benzylphenol (%) | Phenol (%) | Reference |
|---|---|---|---|---|---|---|
| K10 Clay | 3 | 91 | 55 | 36 | 9 | niscpr.res.in |
| K10 Clay | 12 | 100 | 100 | 0 | 0 | niscpr.res.in |
| H⁺-exchanged K10 | 3 | 100 | 100 | 0 | 0 | niscpr.res.in |
| Al³⁺-exchanged K10 | 3 | 100 | 100 | 0 | 0 | niscpr.res.in |
| Fe³⁺-exchanged K10 | 3 | 100 | 98 | 2 | 0 | niscpr.res.in |
| Cu²⁺-exchanged K10 | 3 | 90 | 67 | 13 | 10 | niscpr.res.in |
| NiMo-Pillared Clay (Sulfided) | 6 | 100 | 5a, 5b* | - | 30 | mdpi.com |
Note: The study identified benzylphenols (5a, 5b) but did not differentiate between ortho and para isomers in the primary results table. Toluene was a major co-product.
Comparative Physicochemical Properties
The isomeric positions of the benzyl group also lead to distinct physicochemical properties, such as melting and boiling points. These differences arise from variations in molecular symmetry and the potential for intermolecular interactions like hydrogen bonding. For example, the para-isomer often has a higher melting point due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice.
Table 2: Physicochemical Properties of Benzylphenol Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2-Benzylphenol | 28994-41-4 | C₁₃H₁₂O | 184.23 | 49-51 sigmaaldrich.com | 312 sigmaaldrich.com |
| 3-Benzylphenol | 22272-48-6 | C₁₃H₁₂O | 184.23 | 49-52 | 178-180 (at 12 mmHg) |
| 4-Benzylphenol | 101-53-1 | C₁₃H₁₂O | 184.23 | 82-85 | 320-322 |
Data compiled from various sources.
Comparative Biological Activity
Preliminary research indicates that the position of the benzyl substituent can significantly alter the biological profile of the molecule. For instance, studies on the antimicrobial effects of benzylphenol isomers have revealed differences in their efficacy. 3-Benzylphenol has been noted for its potential antitubercular properties, an activity that is reportedly less prominent in its 2-benzylphenol and 4-benzylphenol isomers. This suggests that the specific orientation of the benzyl and hydroxyl groups on the aromatic ring is crucial for its interaction with biological targets in Mycobacterium tuberculosis.
Advanced Spectroscopic and Computational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
To unambiguously confirm the molecular structure of 3-Benzyl-2-methylphenol, which features two distinct aromatic rings and multiple substitution patterns, a suite of sophisticated spectroscopic tools is employed. These techniques provide complementary information regarding atom connectivity, spatial proximity, and functional group composition.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is an indispensable tool for deciphering the complex proton (¹H) and carbon (¹³C) environments of this compound. numberanalytics.com Unlike 1D-NMR, which displays individual chemical shifts, 2D-NMR experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular skeleton. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would reveal correlations between adjacent protons on both the phenol (B47542) and benzyl (B1604629) rings, confirming their respective substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. numberanalytics.com This is crucial for assigning the ¹³C signals of the methyl, methylene (B1212753), and aromatic CH groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il This is particularly useful for confirming the substitution pattern and spatial arrangement. A strong NOE correlation between the methylene (CH₂) protons and the aromatic protons at the C2 and C4 positions of the phenol ring would provide conclusive evidence for the 3-benzyl substitution. iranchembook.ir
The following table illustrates the expected key HMBC and NOESY correlations that would be used to confirm the structure of this compound.
| Proton(s) | Expected HMBC Correlation to Carbon(s) | Expected NOESY Correlation to Proton(s) |
| Methylene (-CH₂-) | C2, C3, C4 (phenol ring); C1' (benzyl ring) | H4 (phenol ring), H2' (benzyl ring), Methyl (-CH₃) |
| Methyl (-CH₃) | C1, C2, C3 (phenol ring) | Methylene (-CH₂-), H6 (phenol ring) |
| Phenolic Hydroxyl (-OH) | C1, C2, C6 (phenol ring) | H6 (phenol ring) |
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high precision. colorado.eduresearchgate.net For this compound (C₁₄H₁₄O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement.
Electron Ionization Mass Spectrometry (EI-MS) also induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that aids in structural confirmation. The fragmentation of benzylphenol isomers is influenced by the stability of the resulting ions. tamu.edu Key fragmentation pathways for this compound would likely include:
Formation of the molecular ion [M]⁺• .
Loss of a hydrogen atom to form a stable [M-H]⁺ ion.
Cleavage of the benzylic C-C bond , which is typically a dominant fragmentation pathway. This can lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91) or a hydroxytolyl cation (C₇H₇O⁺, m/z 107). The benzyl cation can further rearrange to the highly stable tropylium (B1234903) ion.
Loss of a methyl radical (•CH₃) from the molecular ion to form an [M-CH₃]⁺ ion.
Expulsion of carbon monoxide (CO) from the phenol ring structure, a common fragmentation for phenols. tamu.edu
The following table summarizes the expected major ions in the mass spectrum of this compound.
| Ion | Formula | m/z (Monoisotopic) | Proposed Origin |
| Molecular Ion | [C₁₄H₁₄O]⁺• | 198.10 | Intact molecule |
| Benzyl/Tropylium Cation | [C₇H₇]⁺ | 91.05 | Cleavage of the benzylic C-C bond |
| Hydroxytolyl Cation | [C₇H₇O]⁺ | 107.05 | Cleavage of the benzylic C-C bond |
| [M-H]⁺ | [C₁₄H₁₃O]⁺ | 197.10 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | [C₁₃H₁₁O]⁺ | 183.08 | Loss of a methyl radical |
| [M-CO]⁺• | [C₁₃H₁₄]⁺• | 170.11 | Loss of carbon monoxide from the phenol ring |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. esisresearch.org These two methods are complementary; some vibrations that are strong in IR are weak in Raman, and vice versa. For this compound, the spectra would be dominated by vibrations from the hydroxyl, alkyl, and aromatic components. researchgate.netscirp.org
O-H Stretch: A prominent, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups are observed as stronger bands just below 3000 cm⁻¹.
C=C Aromatic Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations within the two aromatic rings.
C-O Stretch: The stretching of the phenolic C-O bond typically gives rise to a strong band in the IR spectrum around 1200-1260 cm⁻¹.
The table below lists the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2970 | Strong | Medium |
| C=C Stretch (Aromatic) | Aromatic Rings | 1450-1620 | Medium-Strong | Strong |
| C-O Stretch | Phenolic C-O | 1200-1260 | Strong | Medium-Weak |
High-Resolution Mass Spectrometry and Fragmentation Analysis
Theoretical Chemistry and Computational Modeling
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Methods like Density Functional Theory (DFT) can model the geometry, electronic structure, and reactivity of this compound, complementing experimental findings. epstem.netresearchgate.net
Quantum chemical calculations, particularly using DFT with functionals like B3LYP, are routinely used to determine the ground-state electronic structure of molecules. epstem.net These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties. esisresearch.orgeurjchem.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the benzyl ring's π-system.
| Calculated Property | Significance | Hypothetical Value (Illustrative) |
| HOMO Energy | Electron-donating ability | -5.8 eV |
| LUMO Energy | Electron-accepting ability | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, electronic transitions | 4.7 eV |
| Dipole Moment | Molecular polarity | ~1.5 D |
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton, measuring its intrinsic basicity. wikipedia.org Conversely, gas-phase acidity refers to the enthalpy change for proton removal. These theoretical calculations reveal the intrinsic acidic or basic properties of a molecule, free from complicating solvent effects. libretexts.orgrsc.org
For benzylphenols, theoretical studies can probe how the position of the benzyl and methyl substituents influences the acidity of the phenolic proton. The electron-donating methyl group is expected to decrease acidity (increase the pKa), while the weakly electron-withdrawing or -donating benzyl group's effect is more complex and position-dependent. Computational studies on methylphenol isomers have shown that the relative position of substituents significantly impacts their acidity and proton affinity. core.ac.ukaip.org Calculations can precisely quantify these substituent effects, ranking the acidity of various isomers and providing insight into their fundamental chemical behavior. rsc.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful insights into reaction mechanisms, product distribution, and reaction kinetics, particularly for complex organic reactions where multiple outcomes are possible. The synthesis of this compound, typically achieved through the Friedel-Crafts alkylation of 2-methylphenol (o-cresol) with a benzylating agent like benzyl alcohol or benzyl chloride, is a prime example where such modeling is invaluable.
The alkylation of 2-methylphenol can result in a mixture of isomers, as the incoming benzyl group can attack several positions on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups direct the electrophilic attack, primarily to the ortho and para positions relative to themselves. For 2-methylphenol, this leads to potential benzylation at positions 3, 4, 5, and 6, alongside a competing O-alkylation pathway that forms a benzyl ether. researchgate.net
Reaction pathway modeling, often employing Density Functional Theory (DFT), is used to map out the potential energy surface for each possible reaction. By calculating the thermodynamic stabilities of intermediates and the energy barriers of transition states, researchers can predict the most kinetically and thermodynamically favorable products. The key parameter is the Gibbs free energy of activation (ΔG‡); the pathway with the lowest ΔG‡ will be the fastest and is expected to yield the major product under kinetic control. imist.marsc.org
A theoretical study on the benzylation of 2-methylphenol would calculate the energy profiles for the formation of each possible C-benzylated isomer. The results can be summarized to predict product regioselectivity.
| Reaction Pathway | Attacked Position | Key Directing Influence | Predicted Relative Activation Energy (ΔG‡) (kcal/mol) | Predicted Product |
| Pathway 1 | C4 | para to -OH (strong activator) | 0 (Reference) | 4-Benzyl-2-methylphenol |
| Pathway 2 | C6 | ortho to -OH (strong activator) | +1.5 | 6-Benzyl-2-methylphenol |
| Pathway 3 | C5 | para to -CH₃ (weak activator) | +4.2 | 5-Benzyl-2-methylphenol |
| Pathway 4 | C3 | ortho to -CH₃ (weak activator) | +5.1 | This compound |
| Pathway 5 | O-atom | Ether formation | +3.5 | 2-Methylphenyl benzyl ether |
| Note: This table presents hypothetical, illustrative data based on established principles of electrophilic aromatic substitution. The activation energies are relative to the most favored pathway. |
Transition State Analysis
Central to reaction pathway modeling is the identification and analysis of the transition state (TS). The transition state is the highest energy point along the minimum energy path from reactant to product, representing the energy barrier that must be overcome. mdpi.comrsc.org For the Friedel-Crafts alkylation of phenols, the reaction proceeds through a positively charged intermediate known as a Wheland intermediate or sigma (σ) complex, where the aromaticity of the ring is temporarily disrupted. imist.ma
Computational analysis locates this transition state structure, which is characterized as a first-order saddle point on the potential energy surface. Analysis of the TS geometry reveals crucial details about bond formation and breaking. For the benzylation of 2-methylphenol, the TS would show a partially formed C-C bond between the benzyl group and the phenol ring, with the positive charge delocalized across the ring, primarily at the ortho and para positions relative to the hydroxyl group. The relative energies of the different possible transition states (leading to 3-benzyl, 4-benzyl, etc.) determine the reaction's regioselectivity. rsc.org
Molecular Docking Studies in Chemical Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While extensively used in pharmaceutical research to model ligand-protein interactions, its principles are also applicable to non-biological chemical systems, such as understanding substrate-catalyst interactions. nih.gov
In the context of synthesizing this compound, molecular docking can be used to model how the reactant molecules, 2-methylphenol and the benzylating agent, interact with the surface or within the pores of a solid acid catalyst, such as a zeolite. ugm.ac.id Zeolites are often used in industrial alkylation processes because their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers that can fit within the catalytic sites. rsc.org
A hypothetical molecular docking study could investigate how different isomers of benzyl-2-methylphenol fit within the pores of a zeolite like H-Beta. The study would calculate a docking score, typically an estimation of the binding energy (e.g., in kcal/mol), which indicates the stability of the isomer within the catalyst pore. The analysis also reveals key non-covalent interactions, such as hydrogen bonds between the phenolic hydroxyl group and the Brønsted acid sites of the zeolite, and van der Waals forces between the molecule and the pore walls. rsc.org
Such a study could explain why a particular catalyst might favor the formation of one isomer over another. For instance, a sterically bulky isomer may have a poor (less negative) docking score due to unfavorable steric clashes with the catalyst framework, suggesting it is less likely to be formed.
| Compound | Docking Score (kcal/mol) | H-Bond Distance (-OH to Zeolite) (Å) | Key Interactions |
| 2-methylphenol (reactant) | -5.8 | 1.85 | Hydrogen bond with Brønsted acid site |
| 4-Benzyl-2-methylphenol | -7.9 | 1.90 | H-bond; Favorable van der Waals contacts |
| 6-Benzyl-2-methylphenol | -7.5 | 1.88 | H-bond; Minor steric hindrance |
| This compound | -6.4 | 2.15 | Weaker H-bond; Moderate steric hindrance |
| 5-Benzyl-2-methylphenol | -7.8 | 1.92 | H-bond; Favorable van der Waals contacts |
| Note: This table contains hypothetical data from a simulated docking of benzyl-2-methylphenol isomers into a zeolite pore. The results are for illustrative purposes to demonstrate the concept of shape selectivity. |
These computational models provide a molecular-level understanding of catalytic processes, helping to rationalize experimental observations and guide the design of more efficient and selective catalysts for the synthesis of specific fine chemicals like this compound.
Applications in Chemical Science and Materials Research
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
Phenolic compounds are well-established as versatile synthetic intermediates and foundational building blocks for the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. ccspublishing.org.cnsigmaaldrich.comcymitquimica.com The utility of 3-Benzyl-2-methylphenol in this capacity lies in the specific reactivity conferred by its functional groups. The hydroxyl group can be readily converted into other functionalities like ethers or esters, while the aromatic ring can undergo further electrophilic substitution. The benzylic C-H bonds also offer a site for functionalization through radical pathways. researchgate.net
The synthesis of substituted benzyl (B1604629) phenols is often a key step in multi-step organic synthesis. For instance, methods like the polyphosphoric acid-catalyzed benzyl rearrangement of benzyl aryl ethers can produce a variety of benzyl phenol (B47542) isomers, which then serve as crucial intermediates for more complex targets. ccspublishing.org.cn Research into such rearrangements highlights the importance of controlling regioselectivity to obtain specific isomers like this compound. Once formed, these molecules can be elaborated further. For example, structurally similar building blocks like ethyl 3-benzyl-4-hydroxybenzoate have been synthesized from their phenolic precursors as part of the development of valuable diarylmethane frameworks found in bioactive compounds. ccspublishing.org.cn
The strategic placement of the benzyl and methyl groups influences the reactivity and selectivity of subsequent transformations, making this compound a potentially valuable, specialized building block. The development of practical and efficient methods for C-H functionalization continues to enhance the utility of such readily available aromatic materials in creating diverse and important organic compounds. researchgate.net
| Phenolic Building Block | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Reference |
| Benzyl Phenyl Ether | Polyphosphoric Acid-Catalyzed Rearrangement | 2-Benzyl-4-methyl-phenol | ccspublishing.org.cn |
| 4-Benzyloxy-benzoic acid ethyl ester | Polyphosphoric Acid-Catalyzed Rearrangement | Ethyl 3-benzyl-4-hydroxybenzoate | ccspublishing.org.cn |
| p-Cresol (B1678582) | Mannich-type Tandem Reaction with Aminal | Diastereomeric 2,6-bis-{[3-(2-Hydroxy-5-methylbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-methyl phenol | mdpi.com |
| 3-Methoxyphenol | Directed ortho-Metalation and Methylation | 3-Methoxy-2-methylphenol | acs.org |
Contributions to Polymer Chemistry and Resin Development (e.g., Thermosetting Resins from Benzoxazines)
Thermosetting polymers, or thermosets, are a class of materials that cure into a rigid, cross-linked network, offering high thermal stability and mechanical strength. wikipedia.org Among these, polybenzoxazines have emerged as high-performance phenolic-type resins with desirable properties such as near-zero shrinkage upon curing, low water absorption, and excellent flame retardancy. rsc.orgresearchgate.net The synthesis of benzoxazine (B1645224) monomers is typically achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). acs.orgnih.govmetu.edu.tr
A key advantage of benzoxazine chemistry is its molecular design flexibility; the properties of the final polybenzoxazine thermoset can be tailored by carefully selecting the phenolic and amine precursors. rsc.orgresearchgate.net While specific studies employing this compound in benzoxazine synthesis are not prominent, its structure is well-suited for this application. The phenolic hydroxyl group and an open ortho position on the aromatic ring are the primary requirements for the ring-closing reaction that forms the oxazine (B8389632) heterocycle.
The incorporation of this compound as the phenolic component would be expected to impart specific characteristics to the resulting polymer:
Thermal Stability: The presence of the aromatic benzyl group could enhance the thermal stability and char yield of the cured resin, a desirable attribute for high-temperature applications.
Mechanical Properties: The bulky benzyl group could influence the cross-linking density and chain packing of the polymer network, potentially affecting its mechanical properties such as toughness and modulus. The inherent brittleness of some polybenzoxazines is a known challenge that researchers address through the design of novel monomers. rsc.org
Processability: The substituents on the phenol can alter the melting point and viscosity of the monomer, which are critical parameters for processing techniques like resin transfer molding and prepreg manufacturing.
The synthesis of a benzoxazine monomer from p-cresol (4-methylphenol) has been demonstrated, underscoring the feasibility of using substituted phenols in creating these advanced thermosets. rsc.org
| Benzoxazine Monomer Component | Role in Synthesis | Potential Influence of this compound Structure |
| Phenol (e.g., this compound) | Provides the aromatic backbone and hydroxyl group. | Benzyl group may enhance thermal stability; methyl and benzyl groups influence packing and mechanical properties. |
| Primary Amine (e.g., Aniline, Furfurylamine) | Provides the nitrogen atom for the oxazine ring. | The amine's structure significantly impacts the flexibility and final properties of the polymer network. nih.gov |
| Formaldehyde | Acts as the methylene (B1212753) bridge linker. | Connects the phenol and amine to form the heterocyclic benzoxazine ring. acs.org |
Investigation of Antioxidant Mechanisms in Organic Systems
Phenolic compounds are widely recognized for their antioxidant properties, which arise from their ability to neutralize free radicals. orientjchem.org This activity is crucial in preventing oxidative damage in biological systems and inhibiting degradation in organic materials like polymers. The primary mechanisms by which phenols exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov For phenolic antioxidants, the HAT mechanism is often the most significant pathway, where the phenol donates its hydroxyl hydrogen to a radical species, thereby quenching it. rsc.orgscripps.edu
The efficacy of a phenolic antioxidant is determined by the stability of the phenoxyl radical that forms after hydrogen donation. The structure of this compound is conducive to potent antioxidant activity:
Electron-Donating Groups: The methyl group at the ortho position and the benzyl group at the meta position are both electron-donating. These groups help to stabilize the phenoxyl radical through resonance and inductive effects, making the initial hydrogen donation more favorable. orientjchem.org
Steric Hindrance: The substituents can provide steric hindrance around the hydroxyl group, which can influence the kinetics of the HAT reaction. rsc.org
Studies on various substituted phenols have established a clear structure-activity relationship. For instance, the antioxidant properties of 1,3,4-oxadiazole (B1194373) derivatives containing a 2-methylphenol moiety have been evaluated using both DPPH (primarily HAT) and FRAP (SET) assays, confirming the role of the substituted phenol in radical scavenging. orientjchem.org Furthermore, quantitative studies on the O-H bond dissociation free energy (BDFE) in phenols show that electron-donating substituents generally lower the BDFE, making hydrogen atom donation easier and enhancing antioxidant power. rsc.org
| Antioxidant Mechanism | Description | Relevance to this compound |
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the phenolic hydroxyl group (ArOH) to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). scripps.edu | This is the most probable mechanism. The methyl and benzyl groups stabilize the resulting phenoxyl radical, enhancing its activity. orientjchem.orgrsc.org |
| Single Electron Transfer (SET) | An electron is transferred from the phenol to the free radical, forming a radical cation (ArOH•+) and an anion. This is often followed by proton transfer. nih.govnih.gov | A possible, but often less favored, pathway for phenols compared to HAT. Assays like FRAP are used to measure this capacity. orientjchem.org |
Utility in Depolymerization Studies of Lignin (B12514952) and Bio-based Materials
Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a vast, renewable source of aromatic chemicals. nih.govrsc.org A significant challenge in lignin valorization is controlling the depolymerization process to obtain valuable low-molecular-weight compounds. During depolymerization, highly reactive intermediates are formed, which can readily repolymerize into intractable char or tar, reducing the yield of desired monomers. uwo.carsc.org
Given its structure, this compound has potential utility in this research area in two main capacities:
As a Capping Agent: Like phenol or cresol (B1669610), it could be added to a lignin depolymerization reaction to quench reactive fragments, potentially offering different selectivity or efficiency due to its specific steric and electronic profile.
As a Model Compound: Lignin is composed of various substituted phenolic units linked together. This compound can serve as a stable, well-defined model compound that represents a type of "capped" lignin fragment. Studying its behavior under depolymerization conditions can provide fundamental insights into the reaction mechanisms and stability of products formed during biomass conversion. nih.govmdpi.com
Research has shown that products like 2-methoxy-4-methylphenol (B1669609) are obtained from lignin hydrogenolysis, demonstrating that substituted phenols are key players in these chemical transformations. mdpi.com
| Lignin Source | Depolymerization Conditions | Capping Agent/Solvent | Key Finding | Reference |
| Kraft Lignin | Alkaline Hydrolysis (250 °C) | Phenol | Phenol addition drastically reduced product molecular weight, inhibiting repolymerization. | uwo.ca |
| Softwood Kraft Lignin | Subcritical Water (350 °C) with K₂CO₃/ZrO₂ | Phenol | The presence of phenol was crucial for optimizing the process and analyzing oil products. | acs.org |
| Kraft Lignin | Catalytic Hydrogenolysis with Fe₃C/C | Supercritical Ethanol | Ethanol acted as both a hydrogen donor and a capping agent to stabilize fragments. | mdpi.com |
Development of Novel Catalytic Ligands and Coordination Compounds
The design and synthesis of ligands that can coordinate with metal ions to form catalytically active complexes is a cornerstone of modern chemistry. mdpi.comuobaghdad.edu.iq Substituted phenols are frequently used as precursors for ligands because the phenolic oxygen atom is an excellent donor for metal coordination. By introducing additional donor atoms (such as nitrogen or sulfur) through chemical modification, multidentate ligands can be created that form stable chelate complexes with a variety of transition metals. scirp.orgajol.infosci-hub.se
Common strategies to convert phenols into ligands include:
Mannich Reaction: This reaction can install an aminomethyl group onto the aromatic ring, typically at a position ortho to the hydroxyl group. This creates a bidentate [O, N] donor set for chelation. scirp.org
Schiff Base Condensation: Reaction of a formyl-substituted phenol (a salicylaldehyde (B1680747) derivative) with a primary amine yields an imine, creating a Schiff base ligand that can coordinate to metals through the phenolic oxygen and the imine nitrogen. researchgate.net
While this compound has not been explicitly reported as a ligand precursor, its structure is amenable to these synthetic strategies. The open position at C6 (ortho to the hydroxyl group) is a prime site for aminomethylation or formylation, which would convert the parent phenol into a bidentate ligand. Such ligands, derived from similar substituted phenols like 2-tert-butyl-4-methylphenol, have been used to synthesize chiral zinc complexes for polymerization catalysis and half-sandwich ruthenium complexes for hydrogenation catalysis. scirp.orgresearchgate.net The steric bulk and electronic nature of the benzyl and methyl substituents on the this compound backbone would allow for fine-tuning of the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic activity and selectivity. scirp.org
| Phenol-Derived Ligand Type | Synthesis Method | Coordinating Atoms | Example Metal Ions | Reference |
| Aminophenolate | Mannich Condensation | [O, N] | Zn(II) | scirp.org |
| Schiff Base | Condensation of salicylaldehyde with amine | [O, N] | Ru(II) | researchgate.net |
| Dinucleating Ligand | Multi-step synthesis from substituted phenol | [O, N, N, O] | - | mdpi.com |
| Benzimidazole-derived | Condensation and cyclization | [O, N, N] | V(IV), V(V) | acs.org |
Future Directions and Emerging Research Avenues for 3 Benzyl 2 Methylphenol
The landscape of chemical research is continually evolving, driven by the dual needs for innovation and sustainability. For established compounds like 3-benzyl-2-methylphenol, future research is poised to unlock new potential through greener synthesis methods, novel chemical transformations, advanced material applications, and the integration of powerful computational tools. These emerging avenues promise to expand the utility of benzylphenols and their derivatives, aligning their lifecycle with the principles of a modern, circular economy.
Q & A
Q. What are the recommended synthetic routes for 3-Benzyl-2-methylphenol in laboratory settings?
Methodological Answer: A common approach involves cascade [3,3]-sigmatropic rearrangements using NaH in THF as a base and benzyl-protected phenolic precursors. For example, NaH-mediated alkylation of substituted phenols (e.g., 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol) can yield intermediates that undergo aromatization to form the target compound . Key steps include:
- Reagent Selection: Use dry THF under inert conditions to prevent side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How can researchers ensure safe handling of this compound during experiments?
Methodological Answer: Refer to safety protocols for structurally similar phenolic compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Purity Assessment: HPLC (98% purity criteria) with a C18 column and UV detection at 254 nm .
- Structural Confirmation:
- NMR: H and C NMR to resolve substitution patterns (e.g., benzyl vs. methyl groups).
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification.
- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Q. What are the key thermodynamic properties of this compound relevant to storage and stability?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Sublimation Enthalpy (ΔsubH°) | 115.8–115.9 kJ/mol | ALS/DRB Data |
| Melting Point (mp) | 77–82°C | Phase Studies |
Store at 0–6°C in amber glass vials to prevent photodegradation and sublimation .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
Methodological Answer:
- Cross-Validation: Combine H-C HSQC/HMBC NMR to resolve overlapping signals from benzyl and methyl groups.
- Computational Aids: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Controlled Experiments: Synthesize isotopically labeled analogs (e.g., C-methyl) to track substituent effects .
Q. What computational methods are employed to predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to study electrophilic substitution sites.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways.
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic regions .
Q. What experimental strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) to steer electrophiles to the para position of the hydroxyl group.
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nitration or halogenation reactions .
- Catalysis: Employ Lewis acids (e.g., FeCl) to enhance para-selectivity in Friedel-Crafts alkylation .
Q. How is this compound utilized in studying enzyme inhibition or receptor binding?
Methodological Answer:
- Biological Assays: Screen for antimicrobial activity using broth microdilution (MIC values against Gram+/Gram- bacteria).
- Molecular Docking: Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .
- Structure-Activity Relationships (SAR): Modify the benzyl/methyl groups to assess their impact on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
